Cas no 873458-32-3 (Benzeneethanol,4-amino-3-methyl-)

Benzeneethanol,4-amino-3-methyl- (CAS TBD) is a substituted phenethylamine derivative with potential applications in pharmaceutical and fine chemical synthesis. Its structure features an amino group at the 4-position and a methyl substituent at the 3-position of the phenyl ring, attached to an ethanol side chain. This configuration offers versatility as an intermediate in the synthesis of bioactive compounds, including adrenergic agents or CNS-targeting molecules. The compound’s reactivity is influenced by the electron-donating amino group, facilitating further functionalization. High-purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential amine-related hazards. Storage under inert conditions is recommended to maintain stability.
Benzeneethanol,4-amino-3-methyl- structure
873458-32-3 structure
Product name:Benzeneethanol,4-amino-3-methyl-
CAS No:873458-32-3
MF:C9H13NO
MW:151.20562
CID:709551
PubChem ID:22951788

Benzeneethanol,4-amino-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol,4-amino-3-methyl-
    • 2-(4-amino-3-methylphenyl)ethanol
    • 873458-32-3
    • SCHEMBL3775339
    • DTXSID70629181
    • 2-(4-Amino-3-methylphenyl)ethan-1-ol
    • EN300-7700574
    • Inchi: InChI=1S/C9H13NO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3
    • InChI Key: TVXWDVHRJSISGT-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)CCO)N

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.2Ų

Benzeneethanol,4-amino-3-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7700574-1.0g
2-(4-amino-3-methylphenyl)ethan-1-ol
873458-32-3 95.0%
1.0g
$1357.0 2025-02-22
Enamine
EN300-7700574-0.1g
2-(4-amino-3-methylphenyl)ethan-1-ol
873458-32-3 95.0%
0.1g
$1195.0 2025-02-22
Enamine
EN300-7700574-10.0g
2-(4-amino-3-methylphenyl)ethan-1-ol
873458-32-3 95.0%
10.0g
$5837.0 2025-02-22
Enamine
EN300-7700574-0.05g
2-(4-amino-3-methylphenyl)ethan-1-ol
873458-32-3 95.0%
0.05g
$1140.0 2025-02-22
Enamine
EN300-7700574-0.5g
2-(4-amino-3-methylphenyl)ethan-1-ol
873458-32-3 95.0%
0.5g
$1302.0 2025-02-22
Enamine
EN300-7700574-0.25g
2-(4-amino-3-methylphenyl)ethan-1-ol
873458-32-3 95.0%
0.25g
$1249.0 2025-02-22
Enamine
EN300-7700574-2.5g
2-(4-amino-3-methylphenyl)ethan-1-ol
873458-32-3 95.0%
2.5g
$2660.0 2025-02-22
Enamine
EN300-7700574-5.0g
2-(4-amino-3-methylphenyl)ethan-1-ol
873458-32-3 95.0%
5.0g
$3935.0 2025-02-22

Benzeneethanol,4-amino-3-methyl- Related Literature

Additional information on Benzeneethanol,4-amino-3-methyl-

Benzeneethanol, 4-amino-3-methyl- (CAS No. 873458-32-3): A Comprehensive Overview in Modern Chemical Research

The compound Benzeneethanol, 4-amino-3-methyl- (CAS No. 873458-32-3) represents a fascinating molecule with significant potential in the realm of pharmaceutical and chemical research. This compound, characterized by its unique structural features, has garnered attention due to its versatile applications and the promising outcomes observed in recent studies. The molecular structure of this compound includes a benzene ring substituted with an amino group at the 4-position and a methyl group at the 3-position, linked to an ethanol moiety. This configuration imparts distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, the interest in Benzeneethanol, 4-amino-3-methyl- has surged as researchers uncover its potential in various biochemical pathways and drug development processes. The presence of both an amino and a hydroxyl group on the benzeneethanol backbone allows for multiple functionalization possibilities, making it a versatile intermediate in organic synthesis. Moreover, the compound's ability to interact with biological targets has opened new avenues in medicinal chemistry.

One of the most compelling aspects of Benzeneethanol, 4-amino-3-methyl- is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel derivatives with enhanced pharmacological properties. For instance, studies have shown that modifications at the amino and hydroxyl positions can significantly alter the compound's bioactivity, leading to the discovery of new therapeutic agents. These findings highlight the importance of Benzeneethanol, 4-amino-3-methyl- as a building block in drug discovery.

The chemical reactivity of Benzeneethanol, 4-amino-3-methyl- is another area of intense investigation. The amino group can participate in various reactions such as condensation, alkylation, and acylation, while the hydroxyl group offers opportunities for etherification and esterification. These reactions are crucial for tailoring the compound's properties to meet specific research needs. Additionally, the benzene ring provides a stable scaffold that can be further functionalized to create more intricate molecular architectures.

Recent advancements in computational chemistry have also contributed to a deeper understanding of Benzeneethanol, 4-amino-3-methyl-'s behavior. Molecular modeling studies have revealed insights into its interactions with biological targets, helping researchers predict and optimize its pharmacological effects. These computational approaches are complemented by experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide detailed structural information about the compound and its derivatives.

The pharmaceutical industry has taken note of Benzeneethanol, 4-amino-3-methyl-'s potential and is exploring its applications in various therapeutic areas. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties. These findings are particularly exciting given the ongoing global efforts to develop new treatments for chronic diseases. The ability to fine-tune the chemical structure of Benzeneethanol, 4-amino-3-methyl- allows researchers to tailor its properties for specific medical applications.

In conclusion, Benzeneethanol, 4-amino-3-methyl- (CAS No. 873458-32-3) is a multifaceted compound with significant potential in modern chemical research. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and organic synthesis. As research continues to uncover new applications for this compound, Benzeneethanol, 4-amino-3-methyl, will undoubtedly play a crucial role in advancing our understanding of biochemical pathways and developing innovative therapeutic solutions.

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